2-Bromo-N,N-diisopropyl-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide can be achieved through various synthetic routes. One common method involves the bromination of 5-methoxy-N,N-bis(1-methylethyl)benzamide using bromine or a bromine source under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzamide: Lacks the N,N-bis(1-methylethyl) substitution, resulting in different chemical properties and reactivity.
5-Methoxy-N,N-bis(1-methylethyl)benzamide:
Uniqueness
2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide is unique due to the presence of both the bromine atom and the N,N-bis(1-methylethyl) substitution. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H20BrNO2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)12-8-11(18-5)6-7-13(12)15/h6-10H,1-5H3 |
InChI Key |
APKGXNJDGJUQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.